molecular formula C25H24N2OS B11543710 2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide

2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11543710
M. Wt: 400.5 g/mol
InChI Key: RUYKPOQTBBUVAB-UHFFFAOYSA-N
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Description

2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction typically uses methanesulfonic acid as a catalyst and methanol as a solvent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the enzyme FtsZ, which is crucial for bacterial cell division . This inhibition can lead to the death of bacterial cells, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as indole-3-acetic acid and 1-(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione . Compared to these compounds, 2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide has unique structural features that contribute to its distinct biological activities. Its phenylsulfanyl group, for instance, enhances its ability to interact with specific molecular targets, making it more effective in certain applications .

Properties

Molecular Formula

C25H24N2OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(1,5-dimethyl-3-phenylsulfanylindol-2-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H24N2OS/c1-17-9-12-19(13-10-17)26-24(28)16-23-25(29-20-7-5-4-6-8-20)21-15-18(2)11-14-22(21)27(23)3/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

RUYKPOQTBBUVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=C(C3=C(N2C)C=CC(=C3)C)SC4=CC=CC=C4

Origin of Product

United States

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